molecular formula C13H10OS B14275138 6-(4-Methylphenyl)thieno[2,3-c]furan CAS No. 138589-48-7

6-(4-Methylphenyl)thieno[2,3-c]furan

Cat. No.: B14275138
CAS No.: 138589-48-7
M. Wt: 214.28 g/mol
InChI Key: QYDKTBJCCDOPMJ-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)thieno[2,3-c]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring The presence of a 4-methylphenyl group attached to the thiophene ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)thieno[2,3-c]furan can be achieved through several methods. One common approach involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly reagents, are often applied to optimize the synthesis process. One-pot procedures involving catalytic multistep reactions are favored for their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)thieno[2,3-c]furan undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

6-(4-Methylphenyl)thieno[2,3-c]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)thieno[2,3-c]furan involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)thieno[2,3-c]furan is unique due to its specific fused ring system and the presence of the 4-methylphenyl group.

Properties

CAS No.

138589-48-7

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

6-(4-methylphenyl)thieno[2,3-c]furan

InChI

InChI=1S/C13H10OS/c1-9-2-4-10(5-3-9)12-13-11(8-14-12)6-7-15-13/h2-8H,1H3

InChI Key

QYDKTBJCCDOPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CO2)C=CS3

Origin of Product

United States

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